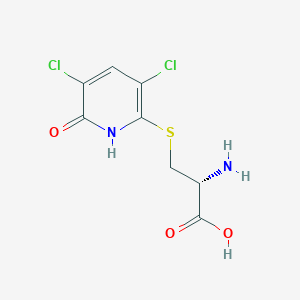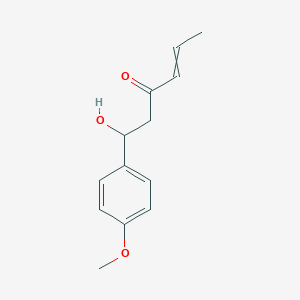
1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one is an organic compound with the molecular formula C₁₃H₁₆O₃ It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a hexenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one can be synthesized through several methods. One common approach involves the reaction of phenolic compounds with ketones. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biological processes and pathways, making the compound valuable for research and potential therapeutic applications .
Comparación Con Compuestos Similares
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one: Known for its similar structure but with a longer carbon chain.
(E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: Features two methoxyphenyl groups and a heptenone backbone.
(E)-1-(4-Hydroxy-3-methoxyphenyl)hexadec-4-en-3-one: Another similar compound with a longer carbon chain.
Uniqueness: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one stands out due to its specific combination of functional groups and carbon chain length.
Propiedades
Número CAS |
847056-87-5 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one |
InChI |
InChI=1S/C13H16O3/c1-3-4-11(14)9-13(15)10-5-7-12(16-2)8-6-10/h3-8,13,15H,9H2,1-2H3 |
Clave InChI |
PFSOMJBXGBPFBW-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)CC(C1=CC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


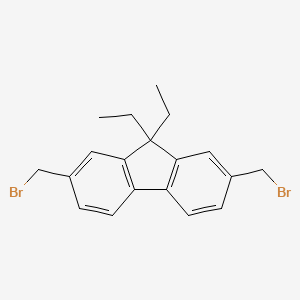
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
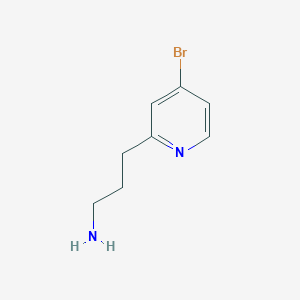
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)

![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)
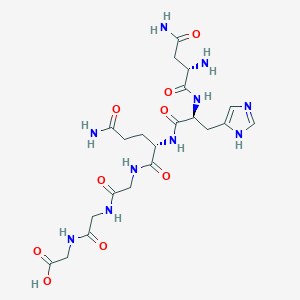
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
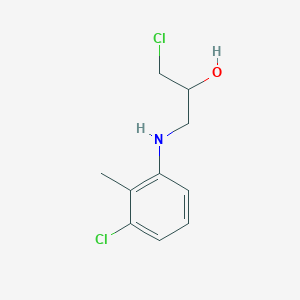
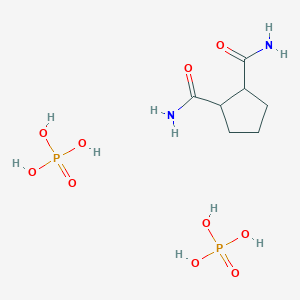
![3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14182210.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)
